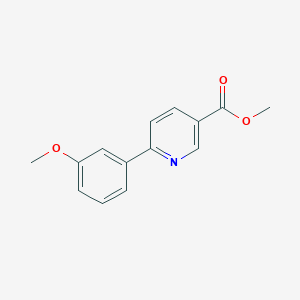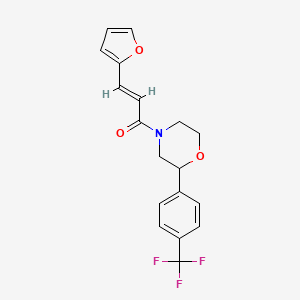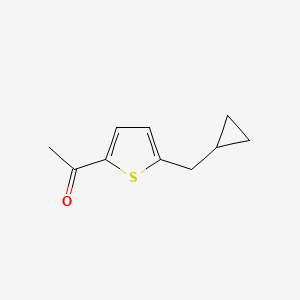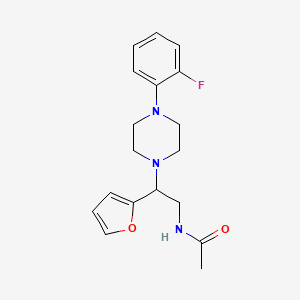
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
The compound has been studied for its potential in cancer treatment. Specifically, compounds structurally related to it have shown remarkable cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as potent agents against numerous cancer types (Ravichandiran et al., 2019).
Synthesis of Piperidine Structures
The compound is involved in the synthesis of piperidine structures. For instance, N-Vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react to form piperidine structures with high efficiency and stereocontrol, demonstrating its utility in organic synthesis (Brizgys et al., 2012).
Antimicrobial Activity
Derivatives of the compound have been evaluated for antimicrobial activities. In studies, certain derivatives have shown significant potent antimicrobial activities compared to standard drugs, indicating their potential as effective antimicrobial agents (Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activity
Sulfonyl hydrazone scaffold and piperidine rings, related to the compound , have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown promising results in various antioxidant assays and could have potential therapeutic uses (Karaman et al., 2016).
Synthesis of Novel Derivatives for Enhanced Anticancer Activities
Efforts have been made to synthesize novel derivatives of this compound to enhance anticancer activities. Some derivatives have shown significant effectiveness on various cancer cells, suggesting the potential for development as safe and effective anticancer agents (Solomon et al., 2019).
Synthesis of Propanamide Derivatives as Anticancer Agents
Propanamide derivatives of the compound have been synthesized and evaluated as anticancer agents. Certain derivatives have shown strong anticancer activities, indicating their potential for further development in cancer therapy (Rehman et al., 2018).
Activity Against Breast Cancer
Some derivatives of this compound have been evaluated for their activity against breast cancer. They have shown significant inhibitory activity against the MCF7 breast cancer cell line, with some compounds exhibiting better activity than established drugs like Doxorubicin (Al-Said et al., 2011).
特性
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-15-8-9-17(27-15)28(25,26)22-10-4-3-7-14(22)18(24)21-11-16(23)20-12-5-1-2-6-13(12)21/h1-2,5-6,8-9,14H,3-4,7,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBNTXFDTWSZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)
![Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2666203.png)


![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2666211.png)

![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
